molecular formula C17H15ClN4O5S B2472268 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide CAS No. 301314-60-3

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide

Cat. No. B2472268
CAS RN: 301314-60-3
M. Wt: 422.84
InChI Key: RYZWGBJDJLIZQZ-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide” is a chemical compound with the empirical formula C14H16ClN3O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(N1C2=CC=CC=C2)C(N(C)C(CCl)=O)=C(C)N1C . The InChI key for this compound is INONQMSJDQYKMV-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 293.75 . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

This compound is part of a broader class of chemicals that have been synthesized and characterized to explore their physical and chemical properties. Research has focused on developing novel synthetic pathways and analyzing the structural and electronic properties of such compounds. For example, studies have demonstrated the synthesis of related sulfonamide molecules through reactions involving nitroaniline derivatives and sulfonyl chlorides, where structural characterization was achieved using spectroscopic tools and computational studies to understand their molecular configuration and interactions (Murthy et al., 2018).

Applications in Medicinal Chemistry

The research has also extended into medicinal chemistry, where sulfonamide derivatives, including those similar to the compound , have been investigated for their potential therapeutic properties. For instance, studies have synthesized and evaluated sulfonamide-based compounds for their inhibitory activity against human carbonic anhydrases, which are therapeutically relevant targets for conditions such as glaucoma, epilepsy, and cancer (Sapegin et al., 2018). Another area of interest is the exploration of sulfonamide compounds in the development of novel anticancer agents, highlighting the significance of structural modifications to enhance therapeutic efficacy and selectivity (González-Álvarez et al., 2013).

Catalytic and Material Applications

Furthermore, sulfonamide derivatives have been explored for their applications in catalysis and materials science. Research in this area includes the synthesis of metal complexes with sulfonamide ligands to investigate their catalytic properties and potential applications in organic synthesis and environmental remediation. For example, nickel (II) complexes bearing sulfonamide groups have been evaluated for their catalytic efficiency in the reduction of nitrobenzenes, demonstrating their potential as eco-friendly catalysts in organic transformations (Dayan et al., 2019).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301 . The precautionary statements include P301 + P310 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

properties

IUPAC Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O5S/c1-11-16(17(23)21(20(11)2)12-6-4-3-5-7-12)19-28(26,27)15-10-13(22(24)25)8-9-14(15)18/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZWGBJDJLIZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzenesulfonamide

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